molecular formula C11H17N B2362501 2,5-dimethyl-N-(propan-2-yl)aniline CAS No. 1021133-01-6

2,5-dimethyl-N-(propan-2-yl)aniline

Cat. No.: B2362501
CAS No.: 1021133-01-6
M. Wt: 163.264
InChI Key: OERDRTFZTDBHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . It is a derivative of aniline, featuring two methyl groups and an isopropyl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-dimethyl-N-(propan-2-yl)aniline can be synthesized through several methods. One common approach involves the alkylation of 2,5-dimethylaniline with isopropyl halides in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, and various substituted aromatic compounds .

Scientific Research Applications

2,5-dimethyl-N-(propan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,5-dimethyl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8(2)12-11-7-9(3)5-6-10(11)4/h5-8,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERDRTFZTDBHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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